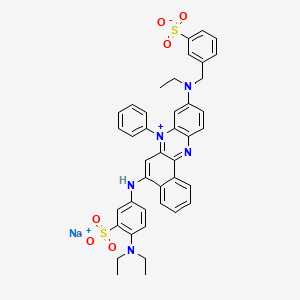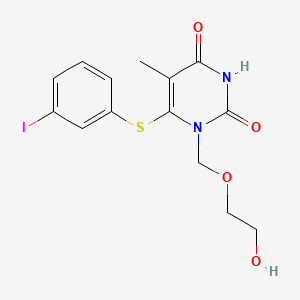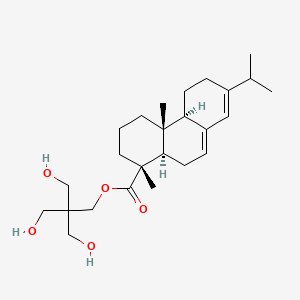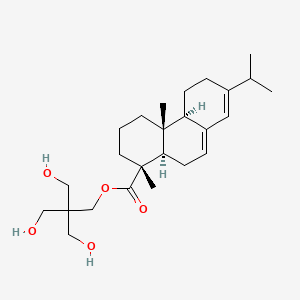
Yosprala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yosprala is a pharmaceutical compound that combines two active ingredients: aspirin (acetylsalicylic acid) and omeprazole. Aspirin is a well-known antiplatelet agent used for the prevention of cardiovascular events, while omeprazole is a proton pump inhibitor that reduces stomach acid production. This compound is designed to provide the cardiovascular benefits of aspirin while minimizing the risk of gastrointestinal side effects associated with long-term aspirin use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Yosprala involves the synthesis of its two active components, aspirin and omeprazole, followed by their combination into a single dosage form.
Aspirin Synthesis: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions.
Omeprazole Synthesis: Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of aspirin and omeprazole, followed by their formulation into a single tablet. The tablet is designed to provide immediate-release omeprazole and delayed-release aspirin, ensuring the sequential delivery of the two active ingredients .
Análisis De Reacciones Químicas
Types of Reactions
Aspirin: Aspirin undergoes hydrolysis in the presence of water, leading to the formation of salicylic acid and acetic acid.
Omeprazole: Omeprazole is stable under acidic conditions but can undergo degradation under basic conditions.
Common Reagents and Conditions
Aspirin: Common reagents include acetic anhydride for esterification and water for hydrolysis.
Omeprazole: Common reagents include bases such as sodium hydroxide for synthesis and oxidizing agents for oxidation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Yosprala has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology.
Cardiovascular Research: This compound is used in studies investigating the prevention of cardiovascular events, such as heart attacks and strokes, in patients at risk of developing aspirin-associated gastric ulcers
Gastrointestinal Research: The combination of aspirin and omeprazole in this compound is studied for its potential to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with long-term aspirin use
Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action and effects) of the combined formulation.
Mecanismo De Acción
Yosprala exerts its effects through the coordinated delivery of aspirin and omeprazole.
Comparación Con Compuestos Similares
Yosprala is unique in its combination of aspirin and omeprazole, providing both cardiovascular protection and gastrointestinal safety. Similar compounds include:
Aspirin Alone: While effective for cardiovascular protection, aspirin alone can cause gastrointestinal side effects, such as ulcers and bleeding.
Omeprazole Alone: Omeprazole alone is effective for reducing gastric acid production but does not provide the cardiovascular benefits of aspirin.
Other Combination Therapies: Other combination therapies may include different proton pump inhibitors or antiplatelet agents, but this compound’s specific combination of aspirin and omeprazole offers a unique balance of benefits.
Propiedades
Número CAS |
1259513-22-8 |
|---|---|
Fórmula molecular |
C26H27N3O7S |
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |
Clave InChI |
DUFFEAYSMVMWOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)

